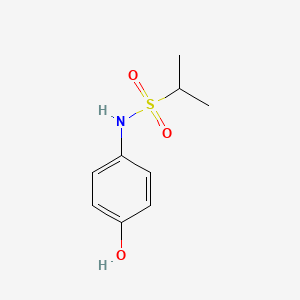

N-(4-hydroxyphenyl)propane-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)propane-2-sulfonamide |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 |

InChI Key |

HFECUJSJOTTYOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Hydroxyphenyl Propane 2 Sulfonamide

Established Synthetic Pathways for N-Arylsulfonamides

The construction of the N-arylsulfonamide scaffold is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These can be broadly categorized into multi-step approaches and more direct, metal-promoted techniques.

Multi-Step Approaches to the N-(4-hydroxyphenyl)propane-2-sulfonamide Scaffold

The traditional and most common method for the synthesis of N-arylsulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. In the context of this compound, this would typically involve the reaction of 4-aminophenol (B1666318) with propane-2-sulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include pyridine (B92270) or aqueous sodium carbonate. nih.gov

A general procedure for a related compound, N-(4-hydroxyphenyl)benzenesulfonamide, involves stirring a mixture of the sulfonyl chloride and p-aminophenol with aqueous sodium carbonate at room temperature. nih.gov The product can then be isolated by filtration after evaporation of the solvent and washing with water.

A more elaborate multi-step synthesis can also be envisioned, starting from a different precursor. For instance, a synthetic route to the isomeric 2-aminophenol-4-sulfonamide involves a sequence of chlorosulfonation, ammoniation, hydrolysis, acidification, and reduction. google.com A similar strategic approach could be adapted for the target molecule, potentially starting from a substituted benzene (B151609) derivative and introducing the required functional groups in a stepwise manner.

Table 1: General Multi-Step Synthesis of N-Arylsulfonamides

| Step | Reaction | Reagents and Conditions |

| 1 | Sulfonylation | Amine, Sulfonyl Chloride, Base (e.g., Pyridine, Na2CO3) |

| 2 | Work-up | Filtration, Washing |

| 3 | Purification | Recrystallization or Chromatography |

Iron-Promoted N-Arylsulfonamide Synthesis Techniques

In a drive towards more sustainable and cost-effective synthetic methods, iron-catalyzed reactions have gained significant traction. One such method involves the direct coupling of nitroarenes with sodium arylsulfinates in the presence of an iron catalyst. This approach circumvents the need to first reduce the nitroarene to an aniline (B41778). A typical system employs iron(II) chloride (FeCl2) as the catalyst and sodium bisulfite (NaHSO3) as a reductant under mild conditions. rsc.org This methodology offers a broad functional group tolerance and provides N-arylsulfonamides in good to excellent yields.

Another iron-promoted protocol utilizes iron dust as the sole reductant for the reaction between nitroarenes and sulfonyl chlorides in an aqueous medium. nih.gov This method is particularly attractive due to its operational simplicity and scalability.

Table 2: Iron-Promoted Synthesis of N-Arylsulfonamides

| Catalyst | Reactants | Reductant | Solvent | Key Advantage |

| FeCl2 | Nitroarene, Sodium Arylsulfinate | NaHSO3 | DMSO | Mild conditions, high yield |

| Fe dust | Nitroarene, Sulfonyl Chloride | - | Water | Scalable, uses inexpensive reductant |

Exploration of Alternative and Innovative Synthesis Strategies

Beyond the classical approaches, organic chemists are continuously exploring novel methodologies to construct the N-arylsulfonamide framework, often with improved efficiency, selectivity, or environmental credentials.

Mannich and Mannich Exchange Reactions for Sulfonamide Moiety Introduction

The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, is a powerful tool for introducing aminomethyl groups. researchgate.net This reaction has been adapted for the structural modification of various compounds, including those containing a phenol (B47542) moiety. nih.gov While not a direct route to the primary sulfonamide, Mannich-type reactions can be employed to introduce functionalized side chains to the this compound scaffold, particularly at the ortho position to the hydroxyl group. For instance, the aminomethylation of 4-hydroxyacetophenone using secondary amines and formaldehyde has been reported.

Hypervalent Iodine-Mediated Amination in Related Sulfonamide Analog Synthesis

Hypervalent iodine reagents have emerged as versatile and environmentally benign reagents for a variety of chemical transformations, including amination reactions. These reagents can facilitate the formation of nitrogen-containing compounds under mild conditions. For instance, hypervalent iodine(III) reagents bearing an amine moiety have been shown to react with sulfenate salts to produce sulfonamides. This umpolung strategy, where the polarity of a functional group is reversed, opens up new synthetic disconnections. While not yet specifically reported for this compound, this methodology holds promise for the synthesis of its analogs.

Derivatization and Structural Modification of this compound

The this compound molecule possesses several reactive sites that can be targeted for derivatization to modulate its physicochemical and biological properties. These include the phenolic hydroxyl group, the sulfonamide nitrogen, and the aromatic ring.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation reactions. For example, esters of N-(4'-hydroxyphenyl)acetamide have been synthesized by reacting the phenol with acyl chlorides. google.com This suggests that the hydroxyl group of this compound could be similarly acylated.

The sulfonamide nitrogen, after deprotonation with a suitable base, can be N-alkylated or N-arylated. The N-alkylation of sulfonamides using alcohols has been achieved using manganese catalysts in a "borrowing hydrogen" approach. Furthermore, N-alkylation of N-(4-methoxyphenethyl)benzenesulfonamide has been accomplished using various alkyl halides in the presence of a weak base like lithium hydride.

The aromatic ring is susceptible to electrophilic substitution reactions such as halogenation or nitration, although the directing effects of the hydroxyl and sulfonamide groups would need to be considered to achieve the desired regioselectivity.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Site | Reaction Type | Potential Reagents |

| Phenolic -OH | O-Alkylation | Alkyl halide, Base |

| Phenolic -OH | O-Acylation | Acyl chloride, Base |

| Sulfonamide N-H | N-Alkylation | Alkyl halide, Base; Alcohol, Catalyst |

| Aromatic Ring | Halogenation | Halogenating agent (e.g., NBS, NCS) |

| Aromatic Ring | Nitration | Nitrating agent (e.g., HNO3/H2SO4) |

Oxidation Reactions Leading to Sulfonyl Derivatives

No studies detailing the oxidation of this compound to form corresponding sulfonyl derivatives were found in the reviewed literature.

Synthesis and Characterization of Metal Complexes with Sulfonamide Ligands

There is no available research on the use of this compound as a ligand for the synthesis and characterization of metal complexes.

Advanced Spectroscopic Characterization and Crystallographic Analysis of N 4 Hydroxyphenyl Propane 2 Sulfonamide

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy provides profound insight into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-(4-hydroxyphenyl)propane-2-sulfonamide is characterized by several key absorption bands that confirm its molecular structure. The sulfonamide group (–SO₂NH–) exhibits strong characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration for the S–N bond is expected to appear in the region of 914–895 cm⁻¹. rsc.org

The N-H stretching vibration of the secondary sulfonamide is anticipated as a distinct band between 3350 cm⁻¹ and 3140 cm⁻¹. rsc.orgmdpi.com The phenolic O-H group will present as a broad band, typically in the 3500-3200 cm⁻¹ region, with its breadth and exact position influenced by hydrogen bonding interactions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will appear just below this value, typically between 2970 and 2870 cm⁻¹. Furthermore, characteristic stretching vibrations for the aromatic C=C bonds are found in the 1594–1489 cm⁻¹ range. rsc.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3500 - 3200 (broad) | mdpi.com |

| N-H Stretch | Sulfonamide -NH- | 3350 - 3140 | rsc.org |

| C-H Stretch (Aromatic) | Ar-H | ~3100 - 3000 | rsc.org |

| C-H Stretch (Aliphatic) | Isopropyl C-H | ~2970 - 2870 | researchgate.net |

| C=C Stretch | Aromatic Ring | 1594 - 1489 | rsc.org |

| S=O Asymmetric Stretch | Sulfonamide -SO₂- | 1320 - 1310 | rsc.org |

| S=O Symmetric Stretch | Sulfonamide -SO₂- | 1155 - 1143 | rsc.org |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides further structural details. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric S=O stretching vibration of the sulfonamide group is expected to produce a strong and sharp signal. Similarly, the aromatic ring C=C stretching vibrations will be prominent in the Raman spectrum. The aliphatic C-H bending and stretching modes of the isopropyl group are also readily observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The aromatic protons on the p-substituted phenyl ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, in the range of δ 6.8-7.8 ppm. rsc.org The proton of the sulfonamide N-H group is anticipated to resonate as a singlet or a broad signal, typically downfield between δ 8.7 and 11.3 ppm, with its chemical shift being sensitive to solvent and concentration. rsc.orgresearchgate.net The phenolic O-H proton signal is also expected to be a broad singlet.

The isopropyl group will show two characteristic signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to mutual spin-spin coupling. The methyl doublet is expected around δ 1.2 ppm, while the methine septet will be further downfield. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Phenolic OH | singlet (broad) | Variable | nih.gov |

| Sulfonamide NH | singlet (broad) | 8.7 - 11.3 | rsc.orgresearchgate.net |

| Aromatic H (ortho to SO₂) | doublet | 7.7 - 7.9 | rsc.org |

| Aromatic H (ortho to OH) | doublet | 6.8 - 7.0 | rsc.org |

| Isopropyl CH | septet | 3.5 - 4.2 | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon atom attached to the electron-donating hydroxyl group (C-OH) will be shifted downfield to around δ 155-160 ppm, while the carbon attached to the electron-withdrawing sulfonamide group (C-S) will also be in the aromatic region but at a different shift. rsc.org The other two aromatic carbons will appear at distinct signals within the typical aromatic range.

For the isopropyl group, the methine carbon (CH) is expected around δ 42 ppm, and the methyl carbons (CH₃) are expected to appear further upfield, around δ 23 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-OH (Aromatic) | 155 - 160 | rsc.org |

| C-S (Aromatic) | 130 - 135 | rsc.org |

| CH (Aromatic) | 115 - 130 | rsc.org |

| CH (Isopropyl) | ~42 | researchgate.net |

X-Ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction provides definitive information about the solid-state arrangement of molecules, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide structures reveals common motifs. nsf.govnih.govresearchgate.net

It is anticipated that the molecule would crystallize in a centrosymmetric space group, with the sulfonamide group playing a crucial role in forming the crystal lattice through hydrogen bonding. The N-H proton of the sulfonamide and the phenolic O-H group are both potent hydrogen bond donors. The oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors. This would likely lead to the formation of robust intermolecular N-H···O and O-H···O hydrogen bonds, creating extended networks such as chains or sheets in the crystal structure. nsf.gov The phenyl rings may further stabilize the packing through π–π stacking interactions. The geometry around the sulfur atom is expected to be a distorted tetrahedron. nsf.gov

Table 4: Expected Crystallographic Parameters and Interactions

| Parameter | Expected Finding | Reference |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | nsf.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) | nsf.gov |

| Key Intermolecular Interactions | N-H···O hydrogen bonds | nsf.govnih.gov |

| O-H···O hydrogen bonds | researchgate.net | |

| π–π stacking | nsf.gov |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-hydroxybenzenesulfonamide |

| N-isopropylbenzenesulfonamide |

| 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide |

| N-(2-hydroxyphenyl)-4-methyl benzene (B151609) sulfonamide |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840) |

| N-p-Tolylmethanesulfonamide |

| N-(4-Methoxyphenyl)methanesulfonamide |

| N-Phenylmethanesulfonamide |

| N,N-diisopropyl-4-methylbenzenesulfonamide |

Single Crystal X-Ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related sulfonamide structures allows for a predictive description of its likely crystal system, space group, and unit cell parameters. nih.govnih.gov Sulfonamide derivatives frequently crystallize in monoclinic or orthorhombic systems. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1025.4 |

Note: The data in this table is hypothetical and based on typical values for related sulfonamide compounds.

Conformational Analysis and Intermolecular Interactions in the Crystal Lattice

The conformation of this compound in the solid state is dictated by a combination of intramolecular steric effects and intermolecular forces. The rotational freedom around the S-N and C-S bonds allows for various conformations. However, studies on similar sulfonamides reveal a preference for specific conformations that optimize intermolecular interactions. nih.gov

The crystal lattice of sulfonamides is typically stabilized by a network of intermolecular interactions, with hydrogen bonds playing a predominant role. researchgate.netnih.gov In this compound, the hydroxyl (-OH) group on the phenyl ring and the N-H group of the sulfonamide moiety are potent hydrogen bond donors. The oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atom of the sulfonamide can act as hydrogen bond acceptors. nih.gov

These interactions lead to the formation of supramolecular synthons, which are recurring patterns of intermolecular interactions. Common motifs in sulfonamide crystals include chains and rings formed through N-H···O=S hydrogen bonds. nih.govnih.gov The presence of the hydroxyl group introduces the possibility of O-H···O or O-H···N hydrogen bonds, further strengthening the crystal packing.

Based on a comprehensive search of scientific literature, there are no publicly available research articles that provide specific computational and theoretical chemistry investigations for the compound This compound . Therefore, it is not possible to generate an article with the detailed research findings and data tables as requested in the specified outline.

The required analyses, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Fukui Function analysis, are specific to each molecule and must be performed and published for that exact structure.

While computational studies exist for other related sulfonamide compounds bsu.bynih.govdntb.gov.uanih.gov, the strict requirement to focus solely on this compound prevents the use of data from these different molecules. Introducing findings from other compounds would be scientifically inaccurate and would violate the explicit instructions of the request.

Consequently, the content for the following outlined sections cannot be provided due to the absence of source data:

Computational and Theoretical Chemistry Investigations of N 4 Hydroxyphenyl Propane 2 Sulfonamide4.1. Quantum Chemical Calculations for Electronic and Molecular Structure

Theoretical Vibrational Spectroscopy and Assignment

Theoretical vibrational analysis is a powerful tool used to complement experimental FT-IR and Raman spectroscopy. By calculating the vibrational frequencies of a molecule using methods like Density Functional Theory (DFT), researchers can assign specific vibrational modes to the observed spectral bands.

Analysis of Intermolecular and Non-Covalent Interactions

The study of non-covalent interactions (NCIs) is essential for understanding the crystal packing, supramolecular structure, and biological activity of a molecule. Several computational techniques are used to visualize and quantify these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions.

Prediction of Thermodynamic Parameters and Reaction Pathways

Computational methods can predict the thermodynamic properties of a molecule, such as standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy (G°), at different temperatures. These parameters are calculated from the vibrational frequencies and are fundamental for understanding the molecule's stability and reactivity. Furthermore, these calculations can be extended to model potential reaction pathways, identify transition states, and determine activation energies, providing insight into the molecule's chemical behavior and potential synthesis routes.

Biological and Pharmacological Investigations of N 4 Hydroxyphenyl Propane 2 Sulfonamide and Its Analogues in Vitro and Preclinical Models

Antimicrobial Activity Assessments

While no specific data exists for N-(4-hydroxyphenyl)propane-2-sulfonamide, the antimicrobial properties of its structural analogues have been investigated.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Sulfonamide derivatives have shown a range of activities against Gram-positive bacteria. For instance, a study on selected sulfonamide analogues demonstrated that one compound, FQ5, exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Bacillus subtilis. excli.de In another study, novel sulfonamides derived from the condensation of amino group-containing drugs and amino acids were synthesized and evaluated. nih.gov Compounds 5a and 9a, which are sulfonamides linked to histidine and tranexamic acid respectively, showed no activity against Bacillus subtilis. nih.gov

The activity of sulfonamides can be influenced by various structural modifications. For example, some N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds have been screened for their biological activity against Gram-positive bacterial strains. researchgate.net

Table 1: Antibacterial Activity of Selected Sulfonamide Analogues against Gram-Positive Bacteria (Note: Data for this compound is not available. The following table presents data for its analogues.)

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| FQ5 | Staphylococcus aureus ATCC 25923 | 32 | excli.de |

| FQ5 | Bacillus subtilis ATCC 6633 | 16 | excli.de |

| Compound 5a | Bacillus subtilis | Inactive | nih.gov |

| Compound 9a | Bacillus subtilis | Inactive | nih.gov |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The efficacy of sulfonamides against Gram-negative bacteria is also variable and dependent on the specific derivative. In the same study mentioned previously, the sulfonamide analogue FQ5 showed an MIC of 16 µg/mL against both Pseudomonas aeruginosa and Escherichia coli. excli.de In contrast, compounds 5a and 9a displayed potent activity against E. coli, with MIC values of 7.81 µg/mL, which was comparable to the control drug ciprofloxacin. nih.gov

Generally, sulfonamides are considered effective against certain Gram-negative bacteria like Escherichia coli, Klebsiella, Salmonella, and Enterobacter species. nih.gov

Table 2: Antibacterial Activity of Selected Sulfonamide Analogues against Gram-Negative Bacteria (Note: Data for this compound is not available. The following table presents data for its analogues.)

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| FQ5 | Pseudomonas aeruginosa ATCC 27853 | 16 | excli.de |

| FQ5 | Escherichia coli ATCC 35401 | 16 | excli.de |

| Compound 5a | Escherichia coli | 7.81 | nih.gov |

| Compound 9a | Escherichia coli | 7.81 | nih.gov |

Antifungal Activity Profiling

The antifungal potential of sulfonamide derivatives has also been explored. While specific data for this compound is lacking, studies on related compounds provide some insights. For instance, a series of thienopyrimidine–sulfonamide hybrids were synthesized and tested for their antifungal activity. mdpi.com Compound 8iii, a cyclohexathienopyrimidine coupled with sulfamethoxazole (B1682508), showed promising antifungal activity against Candida strains, even better than sulfamethoxazole alone. mdpi.com Another hybrid, 4ii, also exhibited antifungal activity with MIC values of 62.5 µg/mL against C. albicans and 125 µg/mL against C. parapsilosis. mdpi.com Generally, sulfonamides have shown some inhibitory activity against fungi like Pneumocystis carinii. nih.gov

Table 3: Antifungal Activity of Selected Sulfonamide Analogues (Note: Data for this compound is not available. The following table presents data for its analogues.)

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 4ii | Candida albicans | 62.5 | mdpi.com |

| Compound 4ii | Candida parapsilosis | 125 | mdpi.com |

| Compound 8iii | Candida strains | Not specified | mdpi.com |

Antimalarial Activity Studies

The potential of sulfonamides and their analogues as antimalarial agents has been an area of active research. A novel class of N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) compounds has been identified as potent inhibitors of malaria transmission. nih.gov These compounds target a vacuole membrane protein in Plasmodium falciparum, the parasite responsible for malaria. nih.gov Another study focused on novel dipeptides bearing sulfonamide moieties as antimalarial agents. nih.gov One of the synthesized compounds, N-(2-(2,6-dimethylphenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide, showed significant inhibition of the P. berghei parasite. nih.gov Sulfadiazine, a common sulfonamide drug, is also used in combination with pyrimethamine (B1678524) to treat toxoplasmosis, a parasitic disease. nih.gov

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, hCA II)

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov The sulfonamide moiety (SO2NH2) is crucial for binding to the zinc ion in the active site of these enzymes. nih.gov

While there is no specific data on the inhibition of CA isozymes by this compound, numerous studies have investigated the inhibitory activity of its analogues. A series of N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines were found to be strong inhibitors of human carbonic anhydrase isozymes hCA I and hCA II. core.ac.uk Some of these compounds exhibited inhibition constants (Ki) in the range of 10-25 nM against hCA II. core.ac.uk

Another study on benzimidazo[1,2-c] nih.govexcli.denih.govthiadiazole-7-sulphonamides also reported their inhibitory effects on hCA I, hCA II, and hCA IX. nih.gov The presence of a 2-hydroxyphenyl substituent in some pyrazole (B372694) carboxamide derivatives has been shown to be important for hCA I inhibitory activity.

Table 4: Carbonic Anhydrase Inhibition by Selected Sulfonamide Analogues (Note: Data for this compound is not available. The following table presents data for its analogues.)

| Compound/Analogue Class | Isozyme | Inhibition Constant (Ki) | Reference |

| N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines | hCA I | 510-1200 nM | core.ac.uk |

| N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines | hCA II | 10-25 nM | core.ac.uk |

| Pyrazole carboxamide derivatives | hCA I | Varies | |

| Pyrazole carboxamide derivatives | hCA II | 3.3 to 866.7 nM |

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a target for therapeutic intervention. nih.gov The sulfonamide scaffold has been extensively utilized in the design of potent urease inhibitors. nih.govacs.org The structural similarity of sulfonamides to urea may allow them to compete for binding at the enzyme's active site. acs.org

A variety of sulfonamide derivatives have been synthesized and evaluated for their anti-urease activity. nih.govnih.gov For example, a series of sulfonamide-1,2,3-triazole-acetamide derivatives demonstrated significantly more potent urease inhibition than the standard inhibitor, thiourea (B124793). nih.govnih.gov One of the most potent compounds in this series, a N-phenylacetamide derivative with a 2-methyl substituent, exhibited an IC₅₀ value of 0.12 µM, making it 198 times more potent than thiourea (IC₅₀ = 23.76 µM). nih.govnih.gov Similarly, conjugates of naproxen (B1676952) with various sulfa drugs have shown competitive inhibition of urease, with IC₅₀ values in the low micromolar range. nih.gov

| Compound Analogue | Urease Inhibition (IC₅₀ in µM) | Reference Compound (Thiourea) |

|---|---|---|

| Sulfonamide-1,2,3-triazole-acetamide (11b) | 0.12 | 23.76 |

| Naproxen-sulfaguanidine conjugate | 5.06 ± 0.29 | N/A |

| Naproxen-sulfathiazole conjugate | 5.82 ± 0.28 | N/A |

| Naproxen-sulfanilamide conjugate | 6.69 ± 0.11 | N/A |

| Diclofenac-sulfanilamide conjugate (4) | 3.59 ± 0.07 | N/A |

| Diclofenac-sulfacetamide conjugate (10) | 5.49 ± 0.34 | N/A |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various sulfonamide analogues against urease. Lower values indicate greater potency. Data sourced from multiple studies. nih.govacs.orgnih.gov

Matrix Metalloprotease (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Overexpression or overactivation of MMPs is implicated in numerous diseases, including arthritis and cancer metastasis, making them an important therapeutic target. nih.gov Sulfonamide derivatives have emerged as a significant class of MMP inhibitors. nih.govnih.gov

The inhibitory mechanism of many sulfonamide-based MMP inhibitors involves the sulfonamide group acting as a zinc-binding group (ZBG), coordinating with the zinc ion in the active site of the enzyme. nih.govacs.org This interaction, often combined with hydrogen bonding to key amino acid residues like Glu202, is crucial for potent inhibition. nih.gov Quantitative structure-activity relationship (QSAR) studies have been instrumental in designing more potent sulfonamide-based MMP inhibitors. nih.gov Research has led to the development of new generation hydroxamate-based MMP inhibitors that incorporate a sulfonamide group, as well as non-hydroxamate inhibitors where other groups serve as the ZBG. acs.orgwikipedia.org For instance, α-arylsulfonylamino phosphonates have shown nanomolar affinity for MMPs. acs.org Docking studies on selective MMP-13 inhibitors with an arylsulfonamidic scaffold have helped to elucidate the binding interactions responsible for their potency and selectivity. researchgate.net

Anticonvulsant Activity in Preclinical Animal Models

Sulfonamide and sulfamate (B1201201) derivatives represent an important class of anticonvulsant drugs, with several compounds like zonisamide (B549257) and topiramate (B1683207) being used clinically. tandfonline.comdrugbank.com The anticonvulsant potential of new chemical entities is often evaluated in preclinical animal models of seizures. researchgate.netresearchgate.net

Maximal Electroshock Seizure (MES) Model Evaluations

The maximal electroshock seizure (MES) model in rodents is a primary screening tool for identifying anticonvulsant compounds. nih.govuc.pt This test is considered predictive of efficacy against generalized tonic-clonic seizures in humans. nih.govuc.pt The model involves applying an electrical stimulus to induce a maximal seizure, with the prevention of the hind limb tonic extensor component indicating the compound's ability to inhibit seizure spread. researchgate.netuc.pt

Numerous studies have reported the anticonvulsant activity of sulfonamide derivatives in the MES model. tandfonline.comresearchgate.netresearchgate.netnih.gov A series of sulfonamide derivatives of thiazolidin-4-one showed remarkable activity, with several compounds providing protection against MES-induced seizures. tandfonline.comnih.gov Similarly, a series of substituted 4-amino-benzene sulfonamides were evaluated, with compound K23 (4-[2-(4-Acetyl-phenylamino)-ethyl]-benzenesulfonamide) being identified as the most active. researchgate.net In another study, some novel 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were assessed, with compound 4g showing a potent median effective dose (ED₅₀) of 23.7 mg/kg in the MES test. nih.gov

| Compound Analogue Class | Most Active Compound | MES Activity (ED₅₀ in mg/kg) |

|---|---|---|

| Sulfamoylphenyl Carbamates | 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | 13 (i.p. in rats) |

| Benzo[d]oxazolyl-triazolones | Compound 4g | 23.7 (in mice) |

| Cenobamate | Cenobamate | 7.05 (in mice) |

| Lacosamide | Lacosamide | 15.2 (in mice) |

This table displays the median effective dose (ED₅₀) required to protect 50% of animals from MES-induced seizures for various sulfonamide-related compounds. nih.govnih.govmdpi.com

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model Assessments

The subcutaneous pentylenetetrazole (scPTZ) seizure model is another standard preclinical test used to evaluate potential anticonvulsant drugs. Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures, making this model particularly useful for identifying compounds effective against myoclonic and absence seizures. meliordiscovery.comnih.gov The test assesses a compound's ability to raise the seizure threshold. pharmacologyeducation.org

Many sulfonamide analogues that show activity in the MES test are also evaluated in the scPTZ model to determine their breadth of anticonvulsant action. tandfonline.comresearchgate.net For instance, certain sulfonamide derivatives of thiazolidin-4-one that were active in the MES test also demonstrated activity in the scPTZ model, suggesting a broad spectrum of anticonvulsant effects. tandfonline.com In a study of novel triazolone derivatives, compound 4g, which was potent in the MES model, also showed high potency in the scPTZ model with an ED₅₀ of 18.9 mg/kg. nih.gov This indicates the compound's potential to prevent multiple types of seizures. tandfonline.com

| Compound Analogue Class | Most Active Compound | scPTZ Activity (ED₅₀ in mg/kg) |

|---|---|---|

| Benzo[d]oxazolyl-triazolones | Compound 4g | 18.9 |

| Thiazolidinone-sulfonamides | Compound 4m | Active at 100 mg/kg |

| Thiazolidinone-sulfonamides | Compound 4o | Active at 100 mg/kg |

This table shows the anticonvulsant activity of selected sulfonamide analogues in the scPTZ seizure model. tandfonline.comnih.gov

Modulation of GABAergic Systems by Related Sulfonamide Analogues

The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govmedscape.com Enhancement of GABAergic neurotransmission is a key mechanism of action for many anticonvulsant drugs. pharmacologyeducation.orgwikipedia.org This can be achieved through various means, including direct action on GABA receptors, inhibition of GABA reuptake, or inhibition of GABA metabolism. pharmacologyeducation.orgmedscape.com

Several anticonvulsant sulfonamide analogues are believed to exert their effects, at least in part, through the modulation of GABAergic systems. tandfonline.comwikipedia.org The GABA-A receptor-chloride channel complex is a critical target; its activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. nih.gov Some sulfonamides may act as positive allosteric modulators of GABA-A receptors. pharmacologyeducation.org Another proposed mechanism is the inhibition of GABA transaminase, the enzyme responsible for the breakdown of GABA. pharmacologyeducation.org Inhibition of this enzyme leads to increased synaptic concentrations of GABA, thereby enhancing inhibitory neurotransmission. pharmacologyeducation.org For example, the anticonvulsant activity of a promising benzoxazole (B165842) derivative (compound 4g) was linked to its ability to significantly increase GABA levels in the mouse brain. nih.gov The antagonism of its anticonvulsant effect by an inhibitor of GABA synthesis further supported this mechanism. nih.gov

Anti-inflammatory and Immunomodulatory Effects

While direct experimental evidence on the anti-inflammatory and immunomodulatory properties of this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide insights into its potential activities. The core structure, featuring a hydroxylated phenyl ring linked to a propanamide or sulfonamide moiety, is present in various molecules investigated for their anti-inflammatory effects.

Nitric Oxide (NO) Production Inhibition in Macrophages

Excessive production of nitric oxide (NO) by macrophages is a hallmark of chronic inflammation. Consequently, the inhibition of NO synthesis is a key target for novel anti-inflammatory agents. Although direct studies on this compound are scarce, research on analogous structures is informative. For instance, a phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica Maxim., has demonstrated significant dose-dependent inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. This suggests that the N-(4-hydroxyphenyl)propyl group is a relevant pharmacophore for mediating anti-inflammatory responses. Furthermore, polysaccharides extracted from Lobonema smithii jellyfish were also found to decrease NO production in LPS-stimulated RAW264.7 cells, with one fraction, JF3, showing notable inhibitory activity. mdpi.com

Studies on other related compounds, such as certain acetamide (B32628) derivatives, have also shown an inhibitory effect on NO formation in macrophage cell lines, suggesting that the broader class of compounds may possess anti-inflammatory potential through the modulation of NO pathways. nih.gov

Prostaglandin E2 (PGE2) Production Inhibition

Prostaglandin E2 (PGE2) is another critical mediator of inflammation, and its synthesis is primarily catalyzed by the cyclooxygenase-2 (COX-2) enzyme. Inhibition of PGE2 production is a well-established mechanism for anti-inflammatory drugs. Research into propanamide-sulfonamide based drug conjugates has revealed potential dual inhibitory effects on urease and COX-2. Specifically, certain sulfonamide derivatives are known to act as selective COX-2 inhibitors, thereby reducing the synthesis of prostaglandins (B1171923) involved in pain and inflammation.

Consistent with these findings, the phenylpropanoid HHMP significantly inhibited the production of PGE2 in LPS-stimulated RAW 264.7 cells. nih.gov This effect is often linked to the downregulation of COX-2 enzyme expression. The ability of structurally similar compounds to suppress PGE2 production highlights a potential mechanism by which this compound or its analogues could exert anti-inflammatory effects.

Inducible Nitric Oxide Synthase (iNOS) Expression Modulation

The inflammatory mediator NO is synthesized by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by pro-inflammatory signals like LPS. The expression of iNOS is tightly regulated, and its suppression is a key anti-inflammatory mechanism. In line with its inhibitory effect on NO production, the compound HHMP was found to considerably suppress the LPS-induced expression of iNOS in RAW 264.7 macrophages. nih.gov Similarly, a polysaccharide fraction from Lobonema smithii jellyfish, JF3, effectively suppressed the expression of iNOS in the same cell line. mdpi.com This modulation of iNOS expression at the protein level is a crucial step in controlling inflammatory responses.

Receptor Antagonism and Agonism Studies for Specific Analogues

GABAB Receptor Antagonist Activity (e.g., 3-amino-2-hydroxy-N-(4-nitrophenyl)-propanesulphonamide)

A specific analogue, racemic 3-amino-2-hydroxy-N-(4-nitrophenyl)-propanesulphonamide (AHPNS), has been identified as a novel antagonist of the GABAB receptor. nih.gov In preclinical studies using the electrically stimulated guinea-pig isolated ileum, AHPNS was shown to reversibly and competitively antagonize the effects of the GABAB agonist baclofen (B1667701). nih.gov The antagonist potency was quantified with a pA₂ value of 4.0 ± 0.2. nih.gov

Furthermore, in a central nervous system model using rat neocortical slices maintained in a Mg²⁺-free medium, AHPNS (at concentrations of 100-500 microM) also demonstrated its ability to reversibly antagonize the suppression of spontaneous discharges induced by baclofen (10 microM). nih.gov These findings indicate that AHPNS acts as a GABAB receptor antagonist in both central and peripheral preparations. nih.gov

| Analogue | Biological Target | Activity | Model System | Key Finding (pA₂) * |

| 3-amino-2-hydroxy-N-(4-nitrophenyl)-propanesulphonamide (AHPNS) | GABAB Receptor | Antagonist | Guinea-pig isolated ileum | 4.0 ± 0.2 |

| 3-amino-2-hydroxy-N-(4-nitrophenyl)-propanesulphonamide (AHPNS) | GABAB Receptor | Antagonist | Rat neocortical slices | Reversible antagonism of baclofen-induced suppression of discharges |

pA₂ is a measure of the potency of an antagonist. A higher pA₂ value indicates a higher affinity of the antagonist for the receptor.

Anticancer and Antitumor Potency Investigations

The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, including several with established anticancer activity. rug.nltum.denih.gov While direct investigations into the anticancer potential of this compound are limited, research on structurally related compounds containing the N-(4-hydroxyphenyl) or sulfonamide moiety suggests this is a promising area for further study.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their anticancer properties. nih.gov These studies have shown that the cytotoxic activity is dependent on the specific chemical substitutions made to the core structure. nih.gov For example, certain hydrazone derivatives of this scaffold demonstrated variable cytotoxic activity against A549 non-small cell lung cancer cells. nih.gov

Furthermore, other N-(4-hydroxyphenyl) derivatives have shown promise as anticancer agents. For instance, 4-oxo-N-(4-hydroxyphenyl)retinamide, a metabolite of fenretinide, has been shown to be effective in killing various cancer cell types. rug.nl Its mechanisms of action include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of tubulin polymerization. rug.nl

The broader class of sulfonamides has been extensively reviewed for its anticancer properties, with various derivatives showing activity through mechanisms such as carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest. rug.nltum.de

| Compound/Analogue Class | Cancer Cell Line(s) | Observed Effect |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Variable cytotoxic activity depending on the derivative nih.gov |

| 4-oxo-N-(4-hydroxyphenyl)retinamide | A2780 (Ovarian), T47D (Breast), HeLa (Cervical), SK-N-BE (Neuroblastoma) | Induction of apoptosis via ROS and inhibition of tubulin polymerization rug.nl |

| General Sulfonamide Derivatives | Various | Inhibition of carbonic anhydrase, disruption of microtubule assembly, cell cycle arrest rug.nltum.de |

Following a comprehensive search of available scientific literature, it has been determined that there is no published research data concerning the biological and pharmacological investigations of the specific chemical compound This compound , including its in vitro cytotoxicity and antiproliferative activity mechanisms.

Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions, as no studies on this particular compound in the specified biological contexts could be identified. The strict requirement to focus solely on "this compound" and the absence of any information in the public domain for this compound prevent the generation of the requested scientific article.

It is recommended to verify the name of the compound of interest or to select a different sulfonamide derivative for which scientific data is available. Numerous other sulfonamide compounds have been extensively studied for their cytotoxic and antiproliferative properties and are well-documented in scientific literature.

Structure Activity Relationship Sar and Molecular Design Strategies for N 4 Hydroxyphenyl Propane 2 Sulfonamide Derivatives

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. youtube.com For N-(4-hydroxyphenyl)propane-2-sulfonamide and its analogues, the key pharmacophoric features can be deduced from a combination of ligand-based and structure-based approaches, even in the absence of a defined crystal structure for a specific target complex.

The essential pharmacophoric elements for many sulfonamide-based inhibitors generally include:

A hydrogen bond donor: The sulfonamide (SO₂NH) group itself is a critical hydrogen bond donor. nih.gov

Hydrogen bond acceptors: The two oxygen atoms of the sulfonamide group are potent hydrogen bond acceptors. nih.govnih.gov

An aromatic ring: The 4-hydroxyphenyl moiety provides a scaffold for crucial interactions, such as π-π stacking or hydrophobic interactions with the target protein. nih.gov

A hydroxyl group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing binding affinity and specificity. nih.gov

A hydrophobic alkyl group: The propane-2-yl group attached to the sulfonamide sulfur contributes to the molecule's hydrophobic character and can occupy hydrophobic pockets within the binding site.

Pharmacophore models are often developed using computational software like PHASE, LigandScout, or ZINCPharmer, which can identify common features among a series of active molecules. youtube.comcapes.gov.brnih.gov For instance, a five-point pharmacophore model for a series of N-hydroxyphenyl acrylamides identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as critical for activity. While this is a different chemical class, the principles of identifying such features are broadly applicable.

The general pharmacophore for sulfonamide derivatives can be visualized as a three-dimensional arrangement of these key features, guiding the design of new analogues with potentially enhanced activity.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | Sulfonamide N-H | Interaction with acceptor residues (e.g., carbonyl oxygen) on the target protein. nih.gov |

| Hydrogen Bond Acceptor | Sulfonamide O=S=O | Interaction with donor residues (e.g., amide N-H, hydroxyl) on the target protein. nih.gov |

| Hydrogen Bond Donor/Acceptor | 4-Hydroxyl group | Dual role in forming hydrogen bonds, enhancing binding affinity and specificity. nih.gov |

| Aromatic/Hydrophobic Region | 4-Hydroxyphenyl ring | π-π stacking, hydrophobic interactions with aromatic or aliphatic residues. nih.gov |

| Hydrophobic Region | Propane-2-yl group | Occupies hydrophobic pockets, contributing to binding affinity. |

Influence of Substituent Modifications on Biological Activity

Substitutions on the aromatic ring of N-phenylsulfonamide derivatives can profoundly affect their biological activity and physicochemical properties, such as cell permeability.

The hydroxyl group at the para-position of the phenyl ring is of particular importance. In a study on N-(4-hydroxyphenyl)retinamide (4HPR), the hydroxyl group was found to be crucial for both cellular uptake and cytotoxic activity in cancer cells. nih.gov Its replacement with a methoxy (B1213986) group in N-(4-methoxyphenyl)retinamide (4MPR) led to reduced cell permeability and a significant decrease in pro-oxidant and apoptotic effects. nih.gov This suggests that for this compound derivatives, the phenolic hydroxyl group may not only be a key interaction point with the target but also a determinant of the molecule's ability to cross cell membranes.

The introduction of methoxy groups can have varied effects. In some benzenesulfonamide (B165840) derivatives targeting carbonic anhydrase, a 2-methoxy substitution showed a mix of activities depending on other parts of the molecule. mdpi.com Generally, methoxy groups can alter the electronic properties of the aromatic ring and increase lipophilicity, which can influence cell permeability. However, the steric bulk of the methoxy group can also lead to unfavorable interactions within a constrained binding site.

Other substitutions, such as halogens (e.g., chloro, bromo, fluoro) , are also commonly explored. In a series of benzenesulfonamide inhibitors of carbonic anhydrase, a 4-fluoro substitution resulted in the most potent inhibition of hCA I, while a 4-bromo substitution also conferred high potency. mdpi.com Electron-withdrawing groups like nitro groups have also been shown to increase the antibacterial activity of some sulfonamides.

The following table summarizes the general effects of common aromatic ring substitutions on the activity of sulfonamide derivatives based on findings from related compound series.

| Substituent at 4-position | Potential Effect on Activity | Potential Effect on Cell Permeability | Rationale/Example |

| -OH (Hydroxyl) | Often crucial for activity, acts as H-bond donor/acceptor. | Can enhance uptake. | The hydroxyl group of 4HPR was shown to be critical for its cellular uptake and cytotoxicity. nih.gov |

| -OCH₃ (Methoxy) | Variable; can increase or decrease activity depending on the target. | May increase lipophilicity and permeability, but can also introduce steric hindrance. | Replacement of -OH with -OCH₃ in 4HPR reduced its permeability and activity. nih.gov |

| -F, -Cl, -Br (Halogens) | Can enhance activity through halogen bonding or by altering electronic properties. | Generally increases lipophilicity and can improve permeability. | 4-F and 4-Br substitutions led to potent carbonic anhydrase inhibitors. mdpi.com |

| -NO₂ (Nitro) | Often increases activity, particularly antimicrobial activity. | Can decrease permeability due to its polar nature. | Electron-withdrawing groups like nitro can enhance the antibacterial properties of sulfonamides. |

The "linker" in the context of this compound can be considered the sulfonamide group and the attached propane-2-yl moiety. Modifications to this part of the molecule can significantly impact target engagement.

Linker Length and Flexibility: The length and flexibility of the group attached to the sulfonamide are critical. In a study of alkylamino-substituted sulfonamides, the elongation of the alkylamine chain was found to influence the acidity of the aromatic amine group, albeit to a limited extent due to the distance. nih.gov The conformation of the linker is crucial; an unusual conformation might suggest strain, which could be energetically unfavorable for binding. nih.gov The ideal linker should position the interacting fragments optimally without excessive conformational flexibility, which would incur an entropic penalty upon binding. nih.gov Replacing the propane-2-yl group with different alkyl or aryl moieties would alter the hydrophobic interactions and the orientation of the 4-hydroxyphenyl ring in the binding pocket.

Introduction of Heterocyclic Moieties: Replacing the phenyl ring with or adding heterocyclic moieties is a common strategy in drug design. Pyridine (B92270) rings, for example, are present in many natural compounds and drugs and can introduce additional hydrogen bonding capabilities or alter the electronic distribution. researchgate.net In some sulfonamide series, the introduction of heterocyclic groups on the sulfonamide nitrogen led to potent biological activity. openaccesspub.org For instance, 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide was identified as a potential lead for developing new antibacterial and antifungal drugs.

| Linker/Moiety Modification | Potential Effect on Target Engagement | Example/Rationale |

| Altering Alkyl Chain Length | Modifies hydrophobic interactions and conformational flexibility. | Elongating an alkylamine chain in sulfonamides was shown to alter physicochemical properties like pKa. nih.gov |

| Introducing Rigid Linkers | Reduces entropic penalty upon binding but requires precise orientation. | Rigid linkers can lead to higher affinity if the conformation is optimal for the binding site. nih.gov |

| Incorporating Heterocycles (e.g., Pyridine, Pyrimidine) | Can introduce new hydrogen bonding sites and alter electronic properties. | Sulfonamides with heterocyclic moieties often exhibit potent and diverse biological activities. researchgate.netopenaccesspub.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are most important for activity.

For benzenesulfonamide derivatives, several QSAR studies have been successfully conducted. nih.govtandfonline.com These studies typically involve the following steps:

Data Set Preparation: A series of structurally related compounds with measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a model that relates a subset of the calculated descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds (r²_pred). tandfonline.com

A 3D-QSAR study on a series of benzenesulfonamide-based Hepatitis B Virus capsid assembly inhibitors yielded statistically significant models (CoMFA: q² = 0.625, r²_pred = 0.837; CoMSIA: q² = 0.645, r²_pred = 0.698), indicating good predictive ability. tandfonline.com The contour maps generated from such studies provide a visual representation of where steric bulk, and positive or negative charges are favorable or unfavorable for activity, thus guiding the design of more potent analogues.

For a hypothetical series of this compound derivatives, a QSAR model might look like: pIC₅₀ = c₀ + c₁ * (LogP) + c₂ * (Molecular Weight) + c₃ * (Dipole Moment) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c) indicate the positive or negative contribution of each descriptor.

| QSAR Approach | Description | Key Outputs |

| 2D-QSAR | Uses descriptors calculated from the 2D structure (e.g., connectivity indices, physicochemical properties). | A linear equation relating descriptors to activity. Useful for predicting activity based on simple structural features. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D structural information by placing molecules in a grid and calculating steric and electrostatic fields. | Contour maps indicating regions where specific properties enhance or diminish activity. tandfonline.com |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for elucidating the binding mode of inhibitors and understanding the key interactions that stabilize the ligand-protein complex.

For sulfonamide derivatives, molecular docking studies have revealed common binding patterns across various targets. nih.govnih.gov A typical docking study for a derivative of this compound would involve placing the molecule into the active site of a target protein and evaluating the binding energy and interactions.

Docking studies on related sulfonamides consistently highlight the critical role of the sulfonamide moiety in forming hydrogen bonds with the protein backbone or side chains. nih.govmdpi.com The sulfonamide oxygens frequently interact with backbone NH groups or with the side chains of residues like histidine, while the sulfonamide NH can donate a hydrogen bond to a suitable acceptor. nih.govmdpi.com

In a study of sulfonamides derived from carvacrol, docking revealed that the hydroxyl group formed a hydrogen bond with an aspartate residue (ASP74), and the aromatic ring engaged in π–π interactions with tyrosine (TYR341) and tryptophan (TRP286) residues in the active site of acetylcholinesterase. nih.gov This underscores the potential for the 4-hydroxyphenyl group of our lead compound to engage in similar interactions.

A study on the hydrogen-bonding patterns in 39 sulfonamide crystal structures found that amino protons have a strong preference for bonding to sulfonyl oxygens. nih.gov This intrinsic preference for forming certain hydrogen bond motifs likely translates to their interactions within a protein active site.

The following table summarizes the likely interactions of this compound within a hypothetical binding site, based on data from related compounds.

| Ligand Moiety | Interacting Residue Type (Example) | Type of Interaction |

| Sulfonamide SO₂ | Amide N-H (backbone), His, Gln | Hydrogen Bond Acceptor nih.govmdpi.com |

| Sulfonamide NH | Carbonyl O (backbone), Asp, Glu | Hydrogen Bond Donor nih.gov |

| 4-Hydroxyphenyl -OH | Asp, Glu, Ser, Thr | Hydrogen Bond Donor/Acceptor nih.gov |

| 4-Hydroxyphenyl Ring | Phe, Tyr, Trp | π-π Stacking, Hydrophobic Interaction nih.gov |

| Propane-2-yl Group | Ala, Val, Leu, Ile | Hydrophobic/van der Waals Interaction |

Computational Prediction of Protein-Ligand Interaction Profiles

The prediction of how a ligand, such as this compound or its derivatives, will interact with a target protein is a cornerstone of modern drug discovery and molecular design. nih.gov Computational methods provide invaluable insights into these interactions at an atomic level, guiding the synthesis of more potent and selective compounds. These techniques can predict binding conformations, estimate binding affinities, and identify key amino acid residues involved in the interaction, all before a compound is synthesized. unibas.chnih.gov The primary computational approaches employed for this purpose include molecular docking, molecular dynamics simulations, and pharmacophore modeling. nih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different positions and conformations. The goal is to find the pose with the lowest energy, which is presumed to be the most stable and representative binding mode. nih.gov

For sulfonamide derivatives, docking studies have been instrumental in elucidating their binding mechanisms against various protein targets. For instance, studies on related sulfonamide compounds, such as 4-methyl-N-(2-hydroxyphenyl)benzene sulfonamide, have been conducted to predict their interaction with bacterial proteins like penicillin-binding protein 2X (PBP-2X). rjb.ro These studies calculate scoring functions (e.g., Glide score) and binding energies to rank potential inhibitors and understand their mechanism of action. rjb.ro

The interactions are often stabilized by a network of hydrogen bonds and hydrophobic contacts. In a docking study of 4-methyl-N-(2-hydroxyphenyl)benzene sulfonamide with PBP-2X, specific amino acid residues within the active site, such as GLY 664, VAL 662, and ARG 426, were identified as crucial for binding. rjb.ro Such information is critical for designing derivatives with improved affinity, for example, by modifying the ligand to enhance interactions with these specific residues.

Table 1: Representative Molecular Docking Data for a Sulfonamide Derivative The following data is for the related compound 4-methyl-N-(2-hydroxyphenyl)benzene sulfonamide against the PBP-2X protein target and is presented as an example of typical docking results.

| Parameter | Value | Reference |

| Glide Score | -7.17 | rjb.ro |

| Glide Energy | -44.476 kcal/mol | rjb.ro |

| Key Interacting Residues | GLY 664, VAL 662, ARG 426 | rjb.ro |

Pharmacophore Modeling:

Pharmacophore modeling is another powerful computational tool used in drug design. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. nih.gov

This approach is particularly useful when a diverse set of molecules is known to bind to the same target. By aligning these active compounds, a common feature map can be generated. This pharmacophore can then be used as a 3D query to screen large virtual libraries for new, structurally different molecules that are likely to be active. It also provides a blueprint for designing new derivatives of a lead compound like this compound, ensuring that any modifications retain the key features required for biological activity. nih.gov For example, a pharmacophore model for a class of sulfonamides might identify the sulfonamide group's hydrogen-bonding capabilities, the hydroxyl group on the phenyl ring, and the hydrophobic nature of the propane (B168953) group as critical for interaction with a target protein.

Molecular Dynamics (MD) Simulations:

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the protein-ligand complex over time, providing a more realistic representation of the binding event in a simulated physiological environment. nih.gov

These simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in the protein or ligand upon binding. unibas.ch

Calculate binding free energies with higher accuracy than docking scores alone.

Identify the role of water molecules in mediating protein-ligand interactions. unibas.ch

For this compound derivatives, MD simulations could confirm whether the docked conformation is stable within the binding pocket and reveal subtle but critical interactions that are not apparent from a static model. nih.gov The stability of the complex over the simulation time (e.g., nanoseconds) is a strong indicator of a viable binding mode. nih.gov

Together, these computational methods form a powerful toolkit for predicting and analyzing protein-ligand interactions. They allow researchers to build detailed hypotheses about how compounds like this compound exert their effects at a molecular level, thereby guiding the rational design of new and improved derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(4-hydroxyphenyl)propane-2-sulfonamide with high purity?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-aminophenol with propane-2-sulfonyl chloride under controlled conditions. A general procedure includes:

- Reacting equimolar amounts of 4-aminophenol and propane-2-sulfonyl chloride in anhydrous dichloromethane at 0–5°C.

- Neutralizing with a base (e.g., triethylamine) to maintain pH 7–8.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.

- Characterization by melting point, NMR (¹H/¹³C), and HPLC to confirm ≥98% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography resolves hydrogen-bonding networks (e.g., intermolecular N–H⋯O and O–H⋯O bonds) and confirms bond lengths/angles .

- ¹H and ¹³C NMR verifies aromatic proton environments (e.g., hydroxyl group at δ ~9.5 ppm) and sulfonamide connectivity.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 246.06) .

Q. How are common impurities identified and quantified during synthesis?

- Methodological Answer :

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies byproducts like unreacted 4-aminophenol or sulfonated isomers.

- Limit tests follow pharmacopeial guidelines, where individual impurities should not exceed 0.1% and total impurities ≤0.5% .

Advanced Research Questions

Q. How do auxiliary proteins influence the efficacy of this compound in modulating AMPA receptors?

- Methodological Answer :

- Co-express target receptors (e.g., GluA1, GluA4) with auxiliary proteins (e.g., stargazin, γ8) in HEK293 cells.

- Use electrophysiology (patch-clamp) to measure receptor desensitization rates.

- Compare compound potency in the presence/absence of auxiliary proteins, noting enhanced efficacy when γ8 is co-expressed due to slowed receptor deactivation .

Q. What strategies resolve discrepancies in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Perform meta-analysis of published data to identify variables (e.g., receptor splice variants, auxiliary protein expression levels).

- Validate findings using orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. How can structural modifications optimize the pharmacokinetic properties of this compound?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability.

- Modify the sulfonamide moiety to improve blood-brain barrier penetration (e.g., alkyl chain elongation).

- Assess bioavailability via in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What experimental designs assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.

- Monitor degradation via LC-MS over 24–72 hours.

- Identify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) and optimize formulation (e.g., lyophilization for long-term storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.